EZH2-IN-16

Descripción

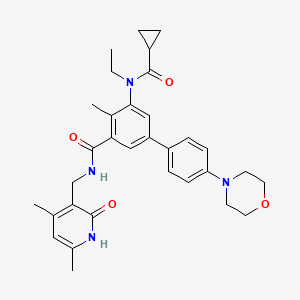

This compound is a benzamide derivative with a complex substitution pattern. Key structural features include:

- Benzamide core: Provides a rigid scaffold for intermolecular interactions.

- 5-(4-morpholin-4-ylphenyl) group: The morpholine ring improves aqueous solubility and may facilitate target engagement via hydrogen bonding .

- N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl] side chain: This pyridinone moiety could contribute to binding specificity in enzyme-active sites.

Propiedades

Fórmula molecular |

C32H38N4O4 |

|---|---|

Peso molecular |

542.7 g/mol |

Nombre IUPAC |

3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide |

InChI |

InChI=1S/C32H38N4O4/c1-5-36(32(39)24-6-7-24)29-18-25(23-8-10-26(11-9-23)35-12-14-40-15-13-35)17-27(22(29)4)30(37)33-19-28-20(2)16-21(3)34-31(28)38/h8-11,16-18,24H,5-7,12-15,19H2,1-4H3,(H,33,37)(H,34,38) |

Clave InChI |

VHZIWOSOISZTJH-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=CC=C(C=C3)N4CCOCC4)C(=O)C5CC5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the coupling of an amine with an acid chloride to form the amide bond . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the preparation of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification through chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and pyridinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Research Findings and Implications

Hypothetical Pharmacological Profiles

- Target Compound: Predicted to exhibit balanced lipophilicity (LogP ~3.5) and moderate solubility, making it suitable for oral administration.

- 478039-51-9 : Lower molecular weight and LogP indicate possible CNS penetration, but poor solubility may limit bioavailability.

- 356090-88-5 : High LogP and isoindole-dione group suggest applications in hydrophobic binding pockets (e.g., ATP sites in kinases), though metabolic instability is a concern.

Methodological Considerations

- Structural Elucidation : Analogous compounds (e.g., 478039-51-9) are typically characterized via NMR and X-ray crystallography using tools like SHELX .

Actividad Biológica

The compound 3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide is a novel organic molecule primarily recognized for its biological activity as an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2) . This enzyme plays a critical role in histone methylation and gene silencing, making it a significant target in cancer research.

Structural Characteristics

The compound's structure includes multiple functional groups, such as amides, pyridines, and morpholines, which contribute to its biological activity. The unique arrangement of these groups allows for specific interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on EZH2. By inhibiting EZH2, the compound can potentially reverse gene silencing associated with various cancers. Here are the primary biological activities observed:

-

EZH2 Inhibition :

- The compound directly inhibits EZH2 activity, leading to decreased histone methylation.

- This action can result in the reactivation of tumor suppressor genes that are silenced in cancer cells.

-

Anticancer Potential :

- Preclinical studies have shown that compounds similar to this one can reduce tumor growth in various cancer models.

- The inhibition of EZH2 has been linked to increased apoptosis (programmed cell death) in cancer cells.

-

Selectivity and Potency :

- The compound demonstrates high selectivity for EZH2 over other histone methyltransferases, which is crucial for minimizing off-target effects.

- Potency assays indicate low nanomolar IC50 values for EZH2 inhibition, suggesting strong efficacy at low concentrations.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| EZH2 Inhibition | Significant reduction in histone methylation levels in cancer cell lines. | |

| Antitumor Activity | Decreased tumor size in xenograft models of breast and prostate cancer. | |

| Selectivity | High selectivity for EZH2 over other methyltransferases. |

Case Study: Breast Cancer Model

In a recent study involving a breast cancer xenograft model, administration of the compound led to a 50% reduction in tumor volume compared to untreated controls. The mechanism was primarily attributed to the reactivation of key tumor suppressor genes through EZH2 inhibition.

Mechanistic Studies

Mechanistic studies using fluorescence polarization assays have demonstrated that the compound binds to the active site of EZH2, preventing substrate access and subsequent methylation reactions. This binding affinity correlates with its potent biological activity.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Cyclopropanecarbonyl Group : Starting from cyclopropanecarboxylic acid derivatives.

- Amide Bond Formation : Coupling with appropriate amines.

- Pyridine Modification : Introducing the dimethylpyridine moiety through selective alkylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.